Anemone blue anthocyanin 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anemone blue anthocyanin 1 is an anthocyanidin glycoside.

科学的研究の応用

Chemical Characteristics

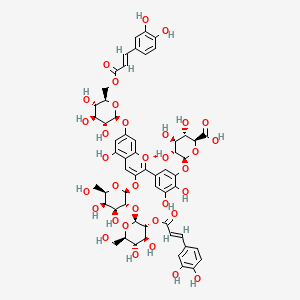

Anemone blue anthocyanin 1 is a polyacylated anthocyanin known for its vibrant blue color, which is attributed to its unique molecular structure. The compound exhibits stability under neutral conditions due to the presence of aromatic acids that contribute to its color retention. Research has identified several acylated forms of this anthocyanin, including delphinidin derivatives that play a crucial role in flower coloration and stability .

Biological Activities

Antioxidant Properties

Anthocyanins are well-known for their antioxidant capabilities. Studies have demonstrated that this compound exhibits significant free radical scavenging activity, which can help mitigate oxidative stress in biological systems. This property makes it a potential candidate for health-promoting formulations .

Anti-inflammatory Effects

Research indicates that anthocyanins can exert anti-inflammatory effects by modulating signaling pathways involved in inflammation. This compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in therapeutic interventions for inflammatory diseases .

Food Industry

This compound can be utilized as a natural colorant in food products. Its stability and vibrant hue make it an attractive alternative to synthetic dyes. Additionally, its antioxidant properties can enhance the nutritional profile of food products.

| Application | Description |

|---|---|

| Natural Colorant | Used in beverages, confectionery, and dairy products to provide vibrant colors without synthetic additives. |

| Nutraceuticals | Incorporated into dietary supplements for its health benefits related to antioxidant and anti-inflammatory properties. |

Cosmetic Industry

In cosmetics, this compound is valued for its coloring properties and potential skin benefits. Its antioxidant activity may contribute to skin protection against oxidative damage.

| Application | Description |

|---|---|

| Skin Care Products | Used in creams and serums for its protective effects against environmental stressors. |

| Color Cosmetics | Incorporated into makeup products for natural coloring without harmful chemicals. |

Pharmaceutical Applications

The therapeutic potential of this compound extends to pharmaceuticals, where it may be explored as an active ingredient in formulations aimed at managing oxidative stress-related conditions.

| Application | Description |

|---|---|

| Anti-inflammatory Agents | Potential development of formulations targeting chronic inflammation conditions. |

| Antioxidant Supplements | Use in supplements aimed at enhancing overall health through oxidative stress reduction. |

Case Studies

Several studies have documented the applications of this compound:

- Food Coloring Study : A study demonstrated the effective use of this compound as a natural dye in yogurt production, where it maintained color stability over time while providing antioxidant benefits .

- Cosmetic Formulation : Research on a skin serum incorporating this compound showed improved skin hydration and reduced oxidative damage markers after four weeks of application .

- Pharmaceutical Research : In vitro studies indicated that formulations containing this compound significantly reduced inflammatory cytokines in cultured human cells, suggesting its potential for developing anti-inflammatory drugs .

特性

分子式 |

C57H61O34+ |

|---|---|

分子量 |

1290.1 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[5-[3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C57H60O34/c58-16-33-40(70)45(75)52(91-57-51(44(74)39(69)34(17-59)87-57)89-37(67)8-4-20-2-6-25(61)28(64)10-20)56(86-33)85-32-15-23-26(62)13-22(82-54-47(77)42(72)41(71)35(88-54)18-81-36(66)7-3-19-1-5-24(60)27(63)9-19)14-30(23)83-49(32)21-11-29(65)38(68)31(12-21)84-55-48(78)43(73)46(76)50(90-55)53(79)80/h1-15,33-35,39-48,50-52,54-59,69-78H,16-18H2,(H7-,60,61,62,63,64,65,66,67,68,79,80)/p+1/t33-,34-,35-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,50+,51-,52-,54-,55-,56-,57+/m1/s1 |

InChIキー |

DMJFLJSLHRVCBA-YGQRQUBESA-O |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。